
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H19N3 . It has been used in the synthesis of novel complexes that have been evaluated as seed protectors for sprouting wheat seeds .
Synthesis Analysis
The synthesis of imidazole-containing compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine often involves the use of strong acid, condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding targets . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .Molecular Structure Analysis
Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can be applied as reagents for further synthesis of different heterocyclic systems . For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide and tert-butyl [2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]carbamate were obtained by heating compounds with 1-chloropropan-2-one in THF .科学的研究の応用
1. Synthesis of Imidazoles and Imidazoliums
Research by Tong, Wang, Wang, and Zhu (2015) describes the synthesis of imidazoles and imidazoliums using propargyl amines like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine. In this process, imidazoles are produced in the presence of Yb(OTf)3 and AgOTf catalysts. This method demonstrates the chemical's role in forming chiral heterocycles without racemization, highlighting its potential in producing complex organic compounds (Tong et al., 2015).
2. Asymmetric Synthesis of Amines
Ellman, Owens, and Tang (2002) discuss the use of N-tert-Butanesulfinyl imines in the asymmetric synthesis of amines. These imines serve as intermediates for creating a range of enantioenriched amines, including α-branched and α,α-dibranched amines. The tert-butyl group in compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine activates the imines for nucleophilic addition, indicating its utility in synthesizing diverse amines (Ellman et al., 2002).
3. Development of Hydroxylic Ionic Liquids
Shevchenko et al. (2017) explored the synthesis of hydroxylic ionic liquids using compounds with 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine. These ionic liquids, characterized by rapid proton migration between nitrogenous centers, have potential applications in various fields due to their low glass transition temperatures and high conductivity (Shevchenko et al., 2017).
4. Catalysis in Organic Synthesis
In the field of catalysis, research has shown that compounds like 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can play a crucial role. For instance, the research conducted by Gimisis, Arsenyan, Georganakis, and Leondiadis (2003) demonstrates their application in the synthesis of aldehydes and ketones. These compounds serve as stabilizing and protecting groups in the presence of organolithium reagents, suggesting their importance in fine-tuning chemical reactivity (Gimisis et al., 2003).
5. CO2 Capture and Sequestration
Bates, Mayton, Ntai, and Davis (2002) investigated the use of 1-butyl imidazole derivatives, closely related to 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine, in capturing CO2. Their study presents a new ionic liquid that reacts reversibly with CO2, efficiently sequestering it as a carbamate salt. This research highlights the potential of these compounds in environmental applications, particularly in carbon capture and storage (Bates et al., 2002).
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.
Result of Action
Given the wide range of biological activities of imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
特性
IUPAC Name |
3-(2-tert-butylimidazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUHCLAMDEOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine | |
CAS RN |
1368221-87-7 |
Source


|
| Record name | 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)
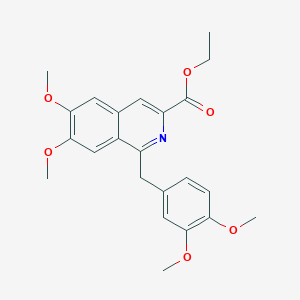
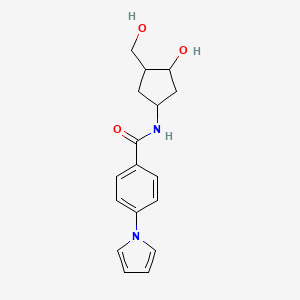


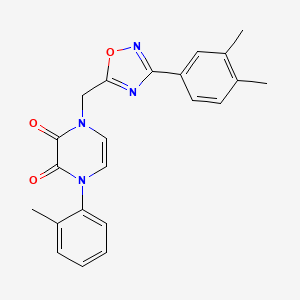
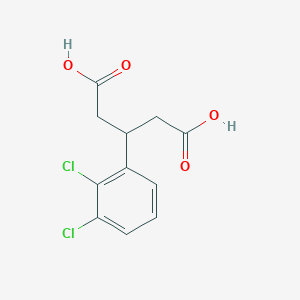
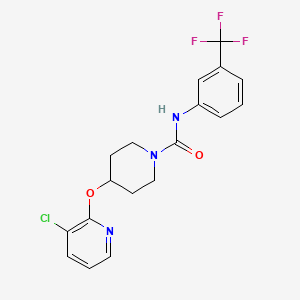

![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2840346.png)

![2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol](/img/structure/B2840351.png)
